molecular formula C10H6BrCl2N B3184143 4-Bromo-5,8-dichloro-2-methylquinoline CAS No. 1070879-63-8

4-Bromo-5,8-dichloro-2-methylquinoline

Cat. No.: B3184143
CAS No.: 1070879-63-8
M. Wt: 290.97 g/mol
InChI Key: XCQJHNIDKYRMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

1070879-63-8

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

4-bromo-5,8-dichloro-2-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-4-6(11)9-7(12)2-3-8(13)10(9)14-5/h2-4H,1H3

InChI Key

XCQJHNIDKYRMBU-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2C(=C1)Br)Cl)Cl

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)Br)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Bromo-5,8-dichloro-2-methylquinoline
  • CAS Number : 1070879-38-7
  • Molecular Formula : C₁₀H₆BrCl₂N
  • Molecular Weight : 303.93 g/mol
  • Structure: A quinoline backbone substituted with bromine at position 4, chlorine at positions 5 and 8, and a methyl group at position 2.

Key Properties :

  • Applications: Primarily used in organic synthesis and pharmaceutical research as a halogenated quinoline intermediate .

Comparison with Structural Analogs

4-Bromo-5,8-difluoro-2-methylquinoline

  • CAS Number : 1189105-80-3
  • Molecular Formula : C₁₀H₆BrF₂N
  • Key Differences :
    • Substituents : Fluorine replaces chlorine at positions 5 and 7.
    • Electronegativity : Fluorine’s higher electronegativity increases polarity but reduces steric bulk compared to chlorine.
    • Reactivity : Fluorinated compounds often exhibit enhanced metabolic stability in drug design but lower halogen-bonding capacity.

6-Bromo-4,8-dichloro-2-methylquinoline

  • CAS Number: Not explicitly provided (CID: 43668563)
  • Molecular Formula : C₁₀H₆BrCl₂N
  • Key Differences :
    • Substituent Position : Bromine shifts to position 6, altering electronic distribution.
    • Reactivity : Position 6 bromine may direct electrophilic attacks differently compared to position 3.
    • Collision Cross-Section : Predicted structural data (SMILES: CC1=CC(=C2C=C(C=C(C2=N1)Cl)Br)Cl) suggest distinct conformational preferences .

6-Bromo-2-chloro-4,8-dimethyl-quinoline

  • CAS Number : 89446-46-8
  • Molecular Formula : C₁₁H₉BrClN
  • Key Differences: Substituents: Additional methyl groups at positions 4 and 8; chlorine at position 2. Steric Effects: Increased steric hindrance from dual methyl groups reduces reactivity at the quinoline core. Mass: Higher molar mass (270.55 g/mol) due to methyl substituents .

4-Bromo-6,8-difluoro-2-methylquinoline

  • CAS Number : 1189106-86-2
  • Molecular Formula : C₁₀H₆BrF₂N
  • Key Differences :
    • Fluorine Position : Fluorine at positions 6 and 8 instead of 5 and 8.
    • Polarity : Altered dipole moments due to asymmetric fluorine placement.
    • Synthesis : Likely requires distinct catalytic conditions (e.g., Pd-based cross-coupling) compared to chlorinated analogs .

Comparative Data Table

Property This compound 4-Bromo-5,8-difluoro-2-methylquinoline 6-Bromo-4,8-dichloro-2-methylquinoline 6-Bromo-2-chloro-4,8-dimethyl-quinoline
CAS Number 1070879-38-7 1189105-80-3 CID 43668563 89446-46-8
Molecular Formula C₁₀H₆BrCl₂N C₁₀H₆BrF₂N C₁₀H₆BrCl₂N C₁₁H₉BrClN
Halogen Substituents Br (4), Cl (5,8) Br (4), F (5,8) Br (6), Cl (4,8) Br (6), Cl (2)
Additional Groups CH₃ (2) CH₃ (2) CH₃ (2) CH₃ (4,8)
Applications Organic synthesis Industrial research Structural studies Pharmaceutical intermediates

Research Findings and Implications

  • coli studies) .
  • Safety : Fluorinated derivatives may pose lower environmental persistence risks compared to chlorinated analogs due to weaker C-F bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.